

Pharmacokinetics of Levomilnacipran Hydrochloride in Preclinical Models: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Levomilnacipran Hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomilnacipran, the more active enantiomer of milnacipran, is a serotonin and norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder.^{[1][2][3]} Understanding its pharmacokinetic profile in preclinical models is crucial for predicting its behavior in humans and for guiding further drug development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **levomilnacipran hydrochloride** in key preclinical species, primarily rats and monkeys. The information is based on studies utilizing radiolabeled [14C]-levomilnacipran to trace the disposition of the drug and its metabolites.

I. Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of levomilnacipran and its major metabolite, N-desethyl levomilnacipran, in rats and monkeys following oral administration.

Table 1: Pharmacokinetic Parameters of Levomilnacipran in Male Monkeys Following a Single Oral Dose of [14C]-Levomilnacipran (30 mg/kg)

Parameter	Levomilnacipran	Total Radioactivity	N-desethyl levomilnacipran
Cmax (ng/mL)	5,018	7,209 ng Eq/mL	-
AUC (h·ng/mL)	40,058	102,522 h·ng Eq/mL	-
Half-life (h)	6.3	-	7.9

Data sourced from a study in Macaca fascicularis monkeys.[4]

Table 2: Pharmacokinetic Parameters of Levomilnacipran in Male Rats Following a Single Oral Dose of [14C]-Levomilnacipran (50 mg/kg)

Parameter	Levomilnacipran	Total Radioactivity	N-desethyl levomilnacipran
Cmax (ng/mL)	8,061	9,337 ng Eq/mL	-
AUC (h·ng/mL)	16,632	-	2,222
Half-life (h)	2.3	-	2.7

Data sourced from a study in Sprague Dawley rats.[4]

II. Absorption

Following oral administration, levomilnacipran is well-absorbed. In preclinical studies, this was determined by administering the compound via oral gavage.[4] The time to reach maximum plasma concentration (Tmax) for the extended-release formulation is approximately 6-8 hours in humans, suggesting a prolonged absorption phase which is a desirable characteristic for once-daily dosing.[1][5] While specific Tmax values for the preclinical models were not detailed in the provided search results, the rapid attainment of peak plasma concentrations in rats (elimination half-life of 2.3 hours) suggests prompt absorption.[4]

III. Distribution

Levomilnacipran exhibits wide distribution throughout the body.

Plasma Protein Binding

In vitro studies have demonstrated that levomilnacipran has low plasma protein binding.[4][6]

Table 3: In Vitro Plasma Protein Binding of [14C]-Levomilnacipran

Species	Protein Binding (%)
Human	22

This low level of protein binding reduces the potential for drug-drug interactions related to displacement from plasma proteins.[6]

Blood-to-Plasma Ratio

The distribution of levomilnacipran between blood cells and plasma has also been investigated.

Table 4: Blood-to-Plasma Ratio of Radioactivity in Preclinical Models Following Oral Administration of [14C]-Levomilnacipran

Species	Time Post-Dose (h)	Blood-to-Plasma Ratio
Male Monkeys	2	1.032
10	0.809	
Male Rats	Up to 24	~1 (0.80 - 1.34)

These results indicate that levomilnacipran distributes relatively evenly between plasma and red blood cells.[4]

IV. Metabolism

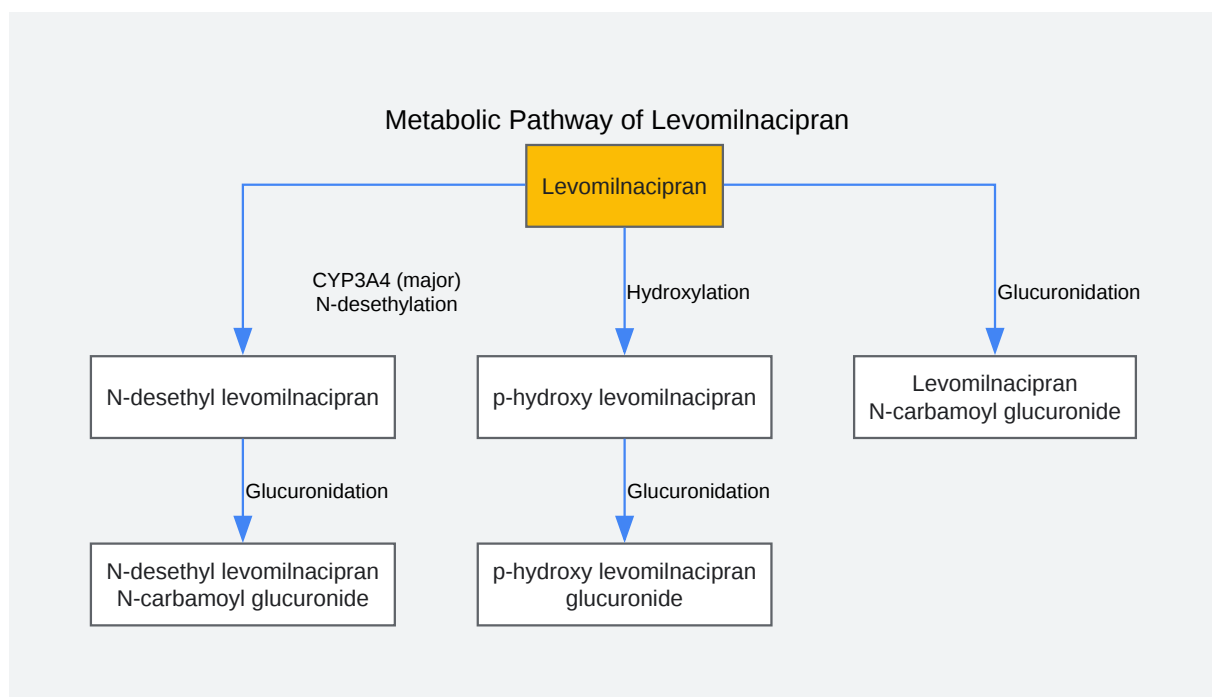
Levomilnacipran is metabolized in the liver, primarily through cytochrome P450 enzymes, with CYP3A4 being the major contributor.[1][2][3] The primary metabolic pathways are N-desethylation and hydroxylation.[3]

Unchanged levomilnacipran was the major circulating compound in all species studied.[4][7] However, several metabolites have been identified.

In rats, the two major circulating metabolites were N-desethyl levomilnacipran and p-hydroxy levomilnacipran glucuronide, accounting for 14.9% and 12.4% of the plasma levomilnacipran exposure, respectively.[4][6]

In monkeys, the metabolic profile was more similar to humans.[4] The main circulating metabolites included N-desethyl levomilnacipran and its N-carbamoyl glucuronide conjugate, as well as levomilnacipran N-carbamoyl glucuronide.[4]

It is important to note that none of the identified metabolites are considered pharmacologically active.[4][8]



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Caption: Metabolic pathway of levomilnacipran.

V. Excretion

The primary route of elimination for levomilnacipran and its metabolites is through the kidneys. [1] Mass balance studies with [14C]-levomilnacipran have quantified the excretion in preclinical models.

Table 5: Excretion of Radioactivity Following a Single Oral Dose of [14C]-Levomilnacipran

Species	Route	% of Administered Dose	Timeframe (h)
Monkeys	Urine & Cage Wash	86.5	120
Feces	~8	120	
Total Recovery	94.6	120	
Rats	Urine & Cage Wash	70.7	72
Feces	27.5	72	
Total Recovery	98.2	72	

Most of the radioactivity was excreted within the first 48 hours in monkeys.[4][8]

Table 6: Major Compounds Excreted in Urine (% of Administered Dose)

Compound	Monkeys	Rats
Unchanged Levomilnacipran	35.5	40.2
N-desethyl levomilnacipran	12.4	7.9
Levomilnacipran glucuronide	4.1	Not detected
N-desethyl levomilnacipran glucuronide	2.3	Not detected
p-hydroxy levomilnacipran glucuronide	-	4.0

These data highlight some species differences in metabolism and excretion, with glucuronide conjugates of levomilnacipran and N-desethyl levomilnacipran being present in monkey urine

but not rat urine.[4][7][8]

VI. Experimental Protocols

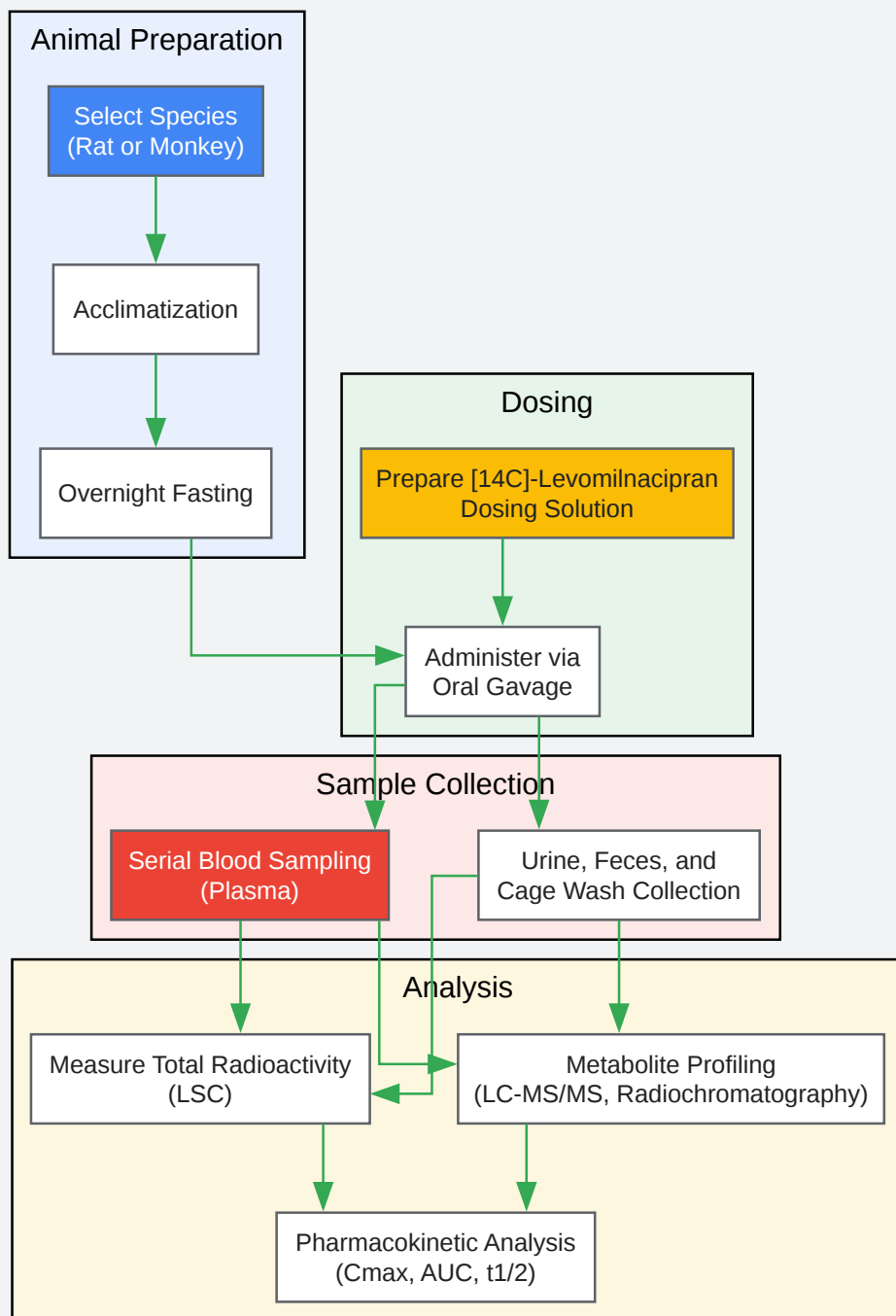
Animal Models

- Rats: Sprague Dawley rats, weighing between 245-286g, were used in pharmacokinetic and mass balance studies.[4] Both albino (Sprague Dawley) and pigmented (Lister hooded) rats were used in tissue distribution studies.[8]
- Monkeys: Macaca fascicularis monkeys, aged 6 years and weighing between 4.2-5.5 kg, were utilized for pharmacokinetic and mass balance investigations.[4]

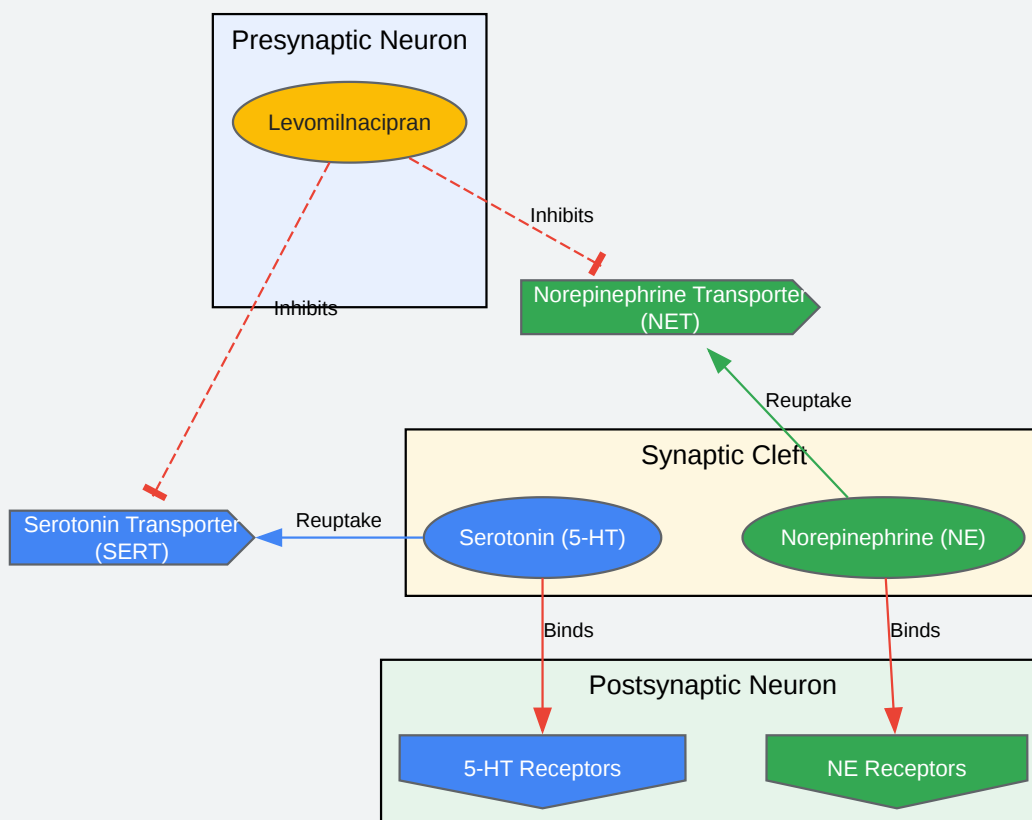
Dosing

- Radiolabeled Compound: [14C]-levomilnacipran was used in all cited studies to facilitate the tracking of the drug and its metabolites.[4]
- Administration: The drug was administered as an oral solution via gavage.[4]
- Dose Levels:
 - Monkeys: 30 mg/kg[4]
 - Rats: 50 mg/kg[4]

Experimental Workflow for Preclinical Pharmacokinetic Studies



Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition



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